molecular formula C13H16BF3O2 B1646578 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-04-9

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1646578
CAS No.: 627526-04-9
M. Wt: 272.07 g/mol
InChI Key: ZZYLSFTVOCECOM-UHFFFAOYSA-N
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Description

This boronic ester is a fluorinated aromatic organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure features a 1,3,2-dioxaborolane (pinacol boronate) backbone with a 3-(difluoromethyl)-5-fluorophenyl substituent. The difluoromethyl (-CF₂H) and fluorine groups introduce electron-withdrawing effects, enhancing reactivity in coupling reactions while improving metabolic stability in drug candidates .

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYLSFTVOCECOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627526-04-9
Record name 2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the oxidative addition of 1-bromo-3-(difluoromethyl)-5-fluorobenzene to a palladium(0) catalyst, forming a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ and reductive elimination yields the target boronic ester (Figure 1). Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ or PdCl₂(dtbpf) (1–5 mol%)
  • Base : Potassium acetate (KOAc, 3 equiv)
  • Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF)
  • Temperature : 80–100°C under nitrogen or argon
  • Time : 12–24 hours

Typical yields range from 70% to 85%, though industrial-scale processes report optimizations up to 90%.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with brine to remove residual base. Column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) isolates the product as a white solid. Purity exceeding 95% is achievable, as confirmed by HPLC and ¹⁹F NMR.

Alternative Synthetic Strategies

While Miyaura borylation dominates industrial production, alternative routes have been explored for niche applications:

Transesterification of Boronic Acids

In cases where aryl boronic acids are readily available, transesterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions offers a viable pathway. For example, 3-(difluoromethyl)-5-fluorophenylboronic acid reacts with pinacol in toluene at reflux, using p-toluenesulfonic acid (PTSA) as a catalyst. This method avoids palladium but suffers from lower yields (50–60%) due to competing dehydration side reactions.

Direct Borylation via C–H Activation

Recent advances in C–H borylation employ iridium catalysts (e.g., Ir(cod)(OMe))₂) to functionalize arenes directly. However, the electron-deficient nature of the difluoromethyl-fluorophenyl substrate limits reactivity, necessitating harsh conditions (150°C, 48 hours) and resulting in modest yields (<40%).

Comparative Analysis of Methodologies

Table 1 summarizes the advantages and limitations of each synthetic approach:

Method Catalyst Yield (%) Purity (%) Scalability
Miyaura Borylation Pd(dppf)Cl₂ 70–90 >95 High
Transesterification PTSA 50–60 85–90 Moderate
C–H Borylation Ir(cod)(OMe))₂ 30–40 75–80 Low

Optimization Strategies for Industrial Applications

Catalyst Recycling

Pd recovery via ligand design (e.g., polymer-supported dppf) reduces costs by up to 30% in large-scale batches.

Solvent Selection

Replacing dioxane with cyclopentyl methyl ether (CPME) enhances reaction safety (higher boiling point, lower toxicity) without compromising yield.

Moisture Control

Strict anhydrous conditions (-20°C storage, molecular sieves) prevent boronic ester hydrolysis, a common issue given the compound’s sensitivity.

Characterization and Quality Control

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

  • ¹H NMR (CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H), 7.42 (s, 1H), 6.98 (d, J = 7.2 Hz, 1H), 6.30 (t, J = 54.0 Hz, 1H, CHF₂), 1.35 (s, 12H, pinacol CH₃).
  • ¹⁹F NMR : δ -112.5 (s, 1F, Ar-F), -124.8 (d, J = 54.0 Hz, 2F, CHF₂).
  • HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity and specificity . Additionally, the presence of the fluorophenyl group can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Positional Isomers of Difluoromethyl-Fluorophenyl Derivatives

Compound Name Substituent Positions Molecular Formula CAS Number Key Properties
2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-(CF₂H), 5-F C₁₃H₁₄BF₃O₂ 2241742-43-6* High reactivity in Suzuki couplings; balanced lipophilicity
2-(2-(Difluoromethyl)-5-fluorophenyl)-... (FF-1111) 2-(CF₂H), 5-F C₁₃H₁₄BF₃O₂ 2241742-43-6 Lower steric hindrance; faster coupling kinetics
2-(4-(Difluoromethyl)-2-fluorophenyl)-... (from ) 4-(CF₂H), 2-F C₁₃H₁₄BF₃O₂ 2410032-62-9 Reduced electron withdrawal; moderate reactivity
2-(5-(Difluoromethyl)-2-fluorophenyl)-... (FF-5898) 5-(CF₂H), 2-F C₁₃H₁₄BF₃O₂ 1142228-23-6 Increased steric bulk; slower reaction rates

Note: *CAS number inferred from structurally closest analog in .

Halogenated and Methoxy-Substituted Analogs

Compound Name Substituents Molecular Formula CAS Number Key Differences
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... () 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 2121512-82-9 Stronger electron withdrawal (Cl, CF₃); lower solubility in polar solvents
2-(3,5-Dichlorophenyl)-... () 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ N/A High reactivity but prone to hydrolysis; used in agrochemical synthesis
2-(2,3-Dichloro-5-fluorophenyl)-... () 2-Cl, 3-Cl, 5-F C₁₂H₁₂BCl₂FO₂ 1799938-17-2 Enhanced steric hindrance; limited coupling efficiency

Electronic and Steric Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 3-CF₂H and 5-F substituents enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to methoxy- or alkyl-substituted analogs .
  • Steric Factors : Derivatives with substituents at the 2-position (e.g., FF-1111) exhibit faster coupling rates due to reduced steric interference with the boronate ring .
  • Solubility: Fluorinated analogs generally show lower aqueous solubility than non-fluorinated derivatives but improved membrane permeability in drug candidates .

Biological Activity

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.

  • Molecular Formula : C13H16BF3O2
  • Molecular Weight : 273.08 g/mol
  • CAS Number : 1698908-91-6
  • IUPAC Name : 2-[3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound primarily revolves around its interactions with various biological targets. The presence of the difluoromethyl and fluorophenyl groups enhances lipophilicity and may improve binding affinity to target proteins.

Potential Targets:

  • Enzyme Inhibition : Compounds similar to dioxaborolanes have been studied for their ability to inhibit enzymes involved in cancer pathways. For instance, they may interact with kinases or phosphatases that are crucial in signaling pathways like MAPK (Mitogen-Activated Protein Kinase) signaling cascades .
  • Anticancer Activity : Preliminary studies suggest that dioxaborolane derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity in vitro:

  • Cell Line Testing : Various cancer cell lines have been exposed to the compound to assess cytotoxic effects. Results show a dose-dependent inhibition of cell growth.
  • Mechanistic Insights : Assays conducted on cell lines indicate that the compound can induce apoptosis through the activation of caspase pathways.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

  • Animal Models : Initial trials using murine models have shown that the compound can effectively reduce tumor size when administered at specific dosages.
  • Safety Profile : Toxicological assessments are ongoing to evaluate the safety and side effects associated with long-term exposure.

Data Tables

Study TypeModel UsedObservationsReference
In VitroCancer Cell LinesDose-dependent inhibition of growth
In VivoMurine ModelsTumor size reduction observed
MechanisticApoptosis AssaysActivation of caspase pathways

Case Studies

  • Case Study 1 : A study involving a series of dioxaborolane derivatives highlighted the structure-activity relationship (SAR) of similar compounds. It was found that modifications to the fluorine substituents significantly impacted their biological efficacy against various cancer types.
  • Case Study 2 : Research published in a peer-reviewed journal demonstrated that a related compound exhibited selective inhibition of ERK pathways in cancer cells, suggesting potential applications for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-(difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what purity benchmarks are critical for cross-coupling applications?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron and a halogenated precursor (e.g., 3-(difluoromethyl)-5-fluoro-bromobenzene). Key steps include:

  • Reaction Conditions : Use Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous DMF at 80–100°C for 12–24 hours under inert atmosphere .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >98% purity (HPLC). Impurities like residual boronic acids or pinacol byproducts must be minimized to avoid side reactions in cross-coupling .

Q. How should researchers characterize this compound to confirm structural integrity and boronate ester functionality?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near 30–32 ppm confirms the sp²-hybridized boron in the dioxaborolane ring .
  • ¹H/¹³C NMR : Fluorine substituents split aromatic proton signals (e.g., doublets for ortho-fluorine at δ 7.2–7.5 ppm). Pinacol methyl groups appear as singlets (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolve crystal structures to validate steric effects of the difluoromethyl group on the boronate geometry .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound (e.g., sluggish coupling vs. deboronation)?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to balance activity and stability. High electron-density ligands reduce oxidative deboronation .
  • Solvent/Base Pairing : Use mixed solvents (THF/H₂O) with Cs₂CO₃ to stabilize the boronate intermediate. Avoid strongly basic conditions (e.g., NaOH) that promote hydrolysis .
  • Kinetic Monitoring : Track reaction progress via in-situ ¹⁹F NMR to identify decomposition pathways (e.g., fluorine loss) .

Q. How can computational modeling predict and optimize this compound’s reactivity in non-traditional coupling partners (e.g., aryl chlorides)?

  • Methodological Answer :

  • DFT Calculations : Model transition states to evaluate steric hindrance from the difluoromethyl group. Adjust substituent positions to reduce energy barriers for oxidative addition .
  • Molecular Dynamics (MD) : Simulate solvent effects on boronate solubility and aggregation states, which influence catalytic turnover .

Q. What experimental methods validate the hydrolytic stability of this boronate ester under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .
  • Competitive Studies : Compare stability with analogues lacking fluorine substituents to assess electronic effects on hydrolysis resistance .

Q. How can kinetic isotope effect (KIE) studies elucidate the rate-determining step in its cross-coupling reactions?

  • Methodological Answer :

  • Deuterium Labeling : Synthesize deuterated aryl halide partners to measure KIE values. A significant KIE (>1) suggests oxidative addition as the rate-limiting step .
  • Arrhenius Plots : Measure activation energies under varying temperatures to distinguish between pre-equilibrium and transition-state effects .

Q. What advanced analytical techniques quantify trace impurities (e.g., residual Pd) that affect catalytic efficiency?

  • Methodological Answer :

  • ICP-MS : Detect Pd levels below 1 ppm. Chelating resins (e.g., SiliaBond® Thiourea) can remove residual metal catalysts post-synthesis .
  • HRMS-TOF : Identify side products (e.g., homocoupling dimers) with ppm-level sensitivity .

Tables

Table 1: Key Spectroscopic Data

TechniqueExpected Signal/ValueReference
¹¹B NMRδ 30–32 ppm (singlet)
¹H NMR (Aromatic)δ 7.2–7.5 ppm (doublets, J = 8–10 Hz)
Melting Point112–117°C (varies with crystallinity)

Table 2: Stability Under Hydrolytic Conditions

pHTemperature (°C)Half-Life (h)Degradation Pathway
725>200Minimal hydrolysis
94048Boronate → Boric acid
46012Deborylation + ring opening

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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